![molecular formula C20H24O2 B14348177 [1,1'-Biphenyl]-2-YL octanoate CAS No. 92449-30-4](/img/structure/B14348177.png)
[1,1'-Biphenyl]-2-YL octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,1’-Biphenyl]-2-YL octanoate: is an organic compound that belongs to the ester family. It is formed by the esterification of octanoic acid with [1,1’-Biphenyl]-2-ol. This compound is known for its unique structural properties, which make it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-YL octanoate typically involves the esterification reaction between [1,1’-Biphenyl]-2-ol and octanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond. The general reaction scheme is as follows:
[ \text{[1,1’-Biphenyl]-2-ol} + \text{octanoic acid} \xrightarrow{\text{acid catalyst}} \text{[1,1’-Biphenyl]-2-YL octanoate} + \text{water} ]
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-2-YL octanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-2-YL octanoate can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The ester group in [1,1’-Biphenyl]-2-YL octanoate can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in [1,1’-Biphenyl]-2-YL octanoate can undergo electrophilic aromatic substitution reactions. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst like iron(III) bromide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of [1,1’-Biphenyl]-2-YL octanol.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: [1,1’-Biphenyl]-2-YL octanoate is used as a model compound in studies of esterification and hydrolysis reactions. It is also employed in the synthesis of more complex organic molecules.
Biology: In biological research, [1,1’-Biphenyl]-2-YL octanoate is used to study the metabolism of esters in living organisms. It serves as a substrate for esterases and lipases, enzymes that catalyze the hydrolysis of ester bonds.
Medicine: The compound is investigated for its potential use in drug delivery systems. Its ester bond can be hydrolyzed in the body to release active pharmaceutical ingredients.
Industry: In the industrial sector, [1,1’-Biphenyl]-2-YL octanoate is used as a plasticizer in the production of polymers. It enhances the flexibility and durability of plastic materials.
Mecanismo De Acción
The mechanism of action of [1,1’-Biphenyl]-2-YL octanoate primarily involves the hydrolysis of its ester bond. In the presence of esterases or under acidic or basic conditions, the ester bond is cleaved to yield [1,1’-Biphenyl]-2-ol and octanoic acid. These products can then participate in various biochemical pathways. The molecular targets and pathways involved in its action include the esterases and lipases that catalyze the hydrolysis reaction.
Comparación Con Compuestos Similares
[1,1’-Biphenyl]-2-YL acetate: Similar in structure but with a shorter acyl chain.
[1,1’-Biphenyl]-2-YL butyrate: Another ester with a different acyl chain length.
[1,1’-Biphenyl]-2-YL hexanoate: Similar ester with a medium-length acyl chain.
Uniqueness: [1,1’-Biphenyl]-2-YL octanoate is unique due to its longer acyl chain, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence its solubility, melting point, and reactivity, making it suitable for specific applications in research and industry.
Propiedades
Número CAS |
92449-30-4 |
|---|---|
Fórmula molecular |
C20H24O2 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(2-phenylphenyl) octanoate |
InChI |
InChI=1S/C20H24O2/c1-2-3-4-5-9-16-20(21)22-19-15-11-10-14-18(19)17-12-7-6-8-13-17/h6-8,10-15H,2-5,9,16H2,1H3 |
Clave InChI |
AZHYKFFRGBHXSP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)OC1=CC=CC=C1C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


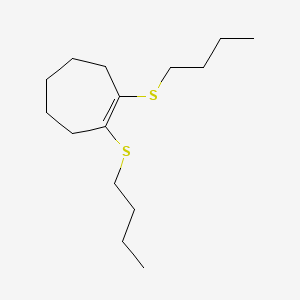
![6-Cyclopentylpyrazolo[1,5-a]pyrimidine](/img/structure/B14348099.png)
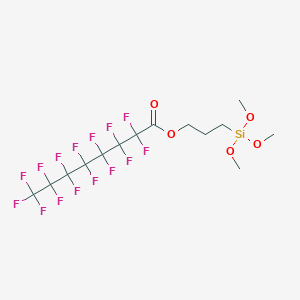
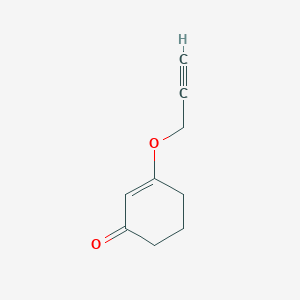
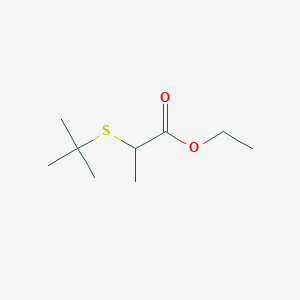
![3-Methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B14348125.png)
![3,5-Diphenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B14348135.png)
![(2-{(E)-[(Pyridin-2-yl)methylidene]amino}phenyl)acetic acid](/img/structure/B14348150.png)
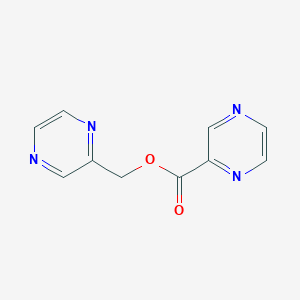
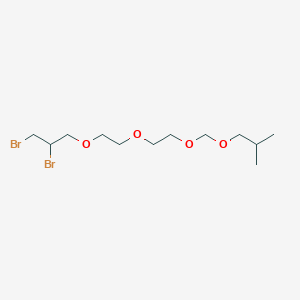

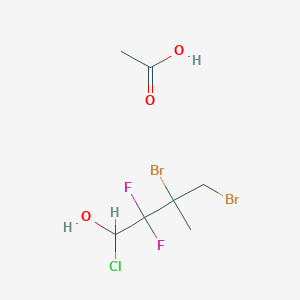
![(3S,4R)-3-ethyl-4-[(3-methylimidazol-4-yl)methyl]oxolan-2-one;prop-2-enoic acid](/img/structure/B14348183.png)
![Dibutylbis[(2,2,3,3,4,4,4-heptafluorobutanoyl)oxy]stannane](/img/structure/B14348203.png)
